Sodium 2,4,6-trimethylbenzenesulfinate
Overview
Description
Sodium 2,4,6-trimethylbenzenesulfinate is an organic sodium salt with the molecular formula C9H11NaO2S. It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,4,6-trimethylbenzenesulfinate can be synthesized through the sulfonation of 2,4,6-trimethylbenzene (mesitylene) followed by neutralization with sodium hydroxide. The general reaction involves the following steps:
Sulfonation: Mesitylene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting 2,4,6-trimethylbenzenesulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4,6-trimethylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-trimethylbenzenesulfonic acid.
Reduction: It can be reduced to form 2,4,6-trimethylbenzene.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,4,6-trimethylbenzenesulfonic acid.
Reduction: 2,4,6-trimethylbenzene.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
Sodium 2,4,6-trimethylbenzenesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in sulfonation reactions.
Biology: It is used in the study of enzyme-catalyzed reactions involving sulfonate groups.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,4,6-trimethylbenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Sodium benzenesulfinate: Lacks the methyl groups, making it less sterically hindered.
Sodium toluenesulfinate: Contains a single methyl group, offering different reactivity and steric properties.
Sodium xylenesulfinate: Contains two methyl groups, providing intermediate steric hindrance compared to sodium 2,4,6-trimethylbenzenesulfinate.
Uniqueness: this compound is unique due to the presence of three methyl groups, which significantly influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role .
Properties
IUPAC Name |
sodium;2,4,6-trimethylbenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S.Na/c1-6-4-7(2)9(12(10)11)8(3)5-6;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBCNEIBDFNEES-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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